2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide
Description
2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features multiple functional groups, including a thiazolidinone ring, an indole moiety, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C23H18FN3O5S3 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O5S3/c24-13-5-7-14(8-6-13)25-18(28)11-26-17-4-2-1-3-16(17)19(21(26)29)20-22(30)27(23(33)34-20)15-9-10-35(31,32)12-15/h1-8,15H,9-12H2,(H,25,28)/b20-19- |
InChI Key |
ZKLHKWJWDSFQMG-VXPUYCOJSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiol with a carbonyl compound under acidic or basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The thiazolidinone and indole intermediates can be coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazolidinone rings are often studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Investigated for their ability to inhibit the growth of bacteria and fungi.
Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease pathways.
Medicine
Anticancer Agents: Studied for their ability to induce apoptosis in cancer cells.
Anti-inflammatory Drugs: Potential to reduce inflammation by modulating immune responses.
Industry
Pharmaceuticals: Used as intermediates in the synthesis of various drugs.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with DNA: Intercalate into DNA, disrupting replication and transcription.
Modulate Receptors: Bind to cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Widely studied for their diverse biological activities.
Fluorophenyl Compounds: Often used in pharmaceuticals for their enhanced metabolic stability.
Uniqueness
The unique combination of functional groups in 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines elements from thiazolidinone and indolone derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The compound features:
- Thiazolidinone ring : Known for various biological activities including antidiabetic and anticancer effects.
- Indolone moiety : Associated with significant biological activities such as antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit promising anticancer properties. For instance, compounds similar to the target molecule have shown effective antiproliferative activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 5j | A549 | 1.10 |
| Compound 5d | Panc-1 | 5.15 |
| Compound 16f | HepG2 | 6.19 |
| Doxorubicin | MCF-7 | 1.10 |
These findings suggest that the compound may also exhibit similar anticancer activities, potentially inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Activity
Thiazolidinone derivatives have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity is often measured using assays like TBARS (Thiobarbituric Acid Reactive Substances) to evaluate lipid peroxidation.
| Compound | EC50 (mM) |
|---|---|
| Compound 3i | 0.565 |
| Compound 3r | 0.708 |
The substitution patterns on the thiazolidinone ring significantly influence antioxidant efficacy, indicating that modifications to the chemical structure of the compound could enhance its protective effects against oxidative damage .
Enzyme Inhibition
The compound's potential to inhibit specific enzymes can also be explored. For example, some thiazolidinone derivatives have demonstrated inhibitory effects on enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor).
| Compound | Enzyme Targeted | IC50 (nM) |
|---|---|---|
| Compound 5j | EGFR | 87 ± 05 |
| Erlotinib | EGFR | 80 ± 05 |
This suggests that the target compound could serve as a lead in developing new inhibitors for cancer therapy .
The mechanism of action of this compound likely involves interactions with various molecular targets, including:
- Enzymes : Modulating their activity could lead to altered metabolic pathways.
- Receptors : Binding to specific receptors may trigger downstream signaling cascades affecting cell growth and survival.
Further research is needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have been conducted on related compounds, providing insights into their biological activities:
- Antiproliferative Studies : Compounds similar to the target molecule were tested against several cancer cell lines, revealing significant cytotoxicity at low concentrations.
- Oxidative Stress Studies : Research demonstrated that modifications in the thiazolidinone structure could enhance antioxidant activities, suggesting a potential application in preventing oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
